molecular formula C19H23N5O B2936749 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[(pyridin-2-yl)methyl]piperidine-3-carboxamide CAS No. 2097902-76-4

1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[(pyridin-2-yl)methyl]piperidine-3-carboxamide

货号: B2936749
CAS 编号: 2097902-76-4
分子量: 337.427
InChI 键: PQCLOVXNXYIHNI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[(pyridin-2-yl)methyl]piperidine-3-carboxamide features a fused cyclopenta[c]pyridazine core linked to a piperidine-3-carboxamide scaffold, with a (pyridin-2-yl)methyl substituent on the piperidine nitrogen. Such motifs are common in medicinal chemistry for targeting enzymes or receptors requiring planar aromatic interactions and polar contacts .

属性

IUPAC Name

1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O/c25-19(21-12-16-7-1-2-9-20-16)15-6-4-10-24(13-15)18-11-14-5-3-8-17(14)22-23-18/h1-2,7,9,11,15H,3-6,8,10,12-13H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQCLOVXNXYIHNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN=C3CCCC3=C2)C(=O)NCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[(pyridin-2-yl)methyl]piperidine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to a class of molecules characterized by their potential therapeutic applications, particularly in the context of anti-inflammatory and anti-tumor activities.

Chemical Structure and Properties

The molecular formula of this compound is C17H24N4O3C_{17}H_{24}N_{4}O_{3} with a molecular weight of approximately 364.5 g/mol. The structure features a cyclopenta[c]pyridazine core, which is significant due to its pharmacological properties. The presence of the piperidine ring further enhances its biological activity by facilitating interactions with various biological targets.

PropertyValue
Molecular FormulaC17H24N4O3
Molecular Weight364.5 g/mol
Structural FeaturesCyclopenta[c]pyridazine core, Piperidine ring

Antitumor Activity

Research indicates that compounds similar to 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[(pyridin-2-yl)methyl]piperidine-3-carboxamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of pyridazine can inhibit the proliferation of human solid tumors such as colon adenocarcinoma (LoVo), ovarian carcinoma (SK-OV-3), and breast adenocarcinoma (MCF-7) . The mechanism often involves the modulation of enzymatic pathways crucial for cell survival.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Pyridazine derivatives are known to exhibit inhibition of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

The biological effects of this compound are primarily attributed to its ability to interact with specific enzymes and receptors within cellular pathways. For example, docking studies have demonstrated that it can bind effectively to target proteins involved in cancer progression and inflammation .

Case Studies and Research Findings

  • Cytotoxic Evaluation : In vitro assays using the MTS technique have demonstrated dose-dependent cytotoxicity against various human cancer cell lines, indicating the potential for therapeutic development .
  • Binding Affinity Studies : Quantitative data on binding affinities reveal that this compound exhibits strong interactions with key biological targets, which could translate into effective therapeutic agents .
  • Comparative Analysis : A comparative study involving similar compounds showed that those with structural modifications around the cyclopenta[c]pyridazine core exhibited enhanced biological activities, highlighting the importance of structural diversity in drug design .

相似化合物的比较

Core Heterocycle Variations

The cyclopenta[c]pyridazine core distinguishes the target compound from analogs with related bicyclic systems:

  • Cyclopenta[b]pyridine derivatives (e.g., from ): These lack the adjacent nitrogen atoms of pyridazine, reducing electron-deficient character and altering binding interactions .
  • Tetrahydroimidazo[1,2-a]pyridines (e.g., ): Feature a larger, partially saturated ring system, which may confer distinct conformational flexibility and solubility .

Substituent Effects

  • Pyridin-2-ylmethyl group: Present in the target compound and N-(1-(N-tert-butylcarbamoyl)-1-(4-(dimethylamino)pyridin-2-yl)methyl)-L-phenylalanine methyl ester (). This group enhances solubility and may facilitate π-π interactions in hydrophobic binding pockets .
  • Carboxamide vs. Ester: The target compound’s carboxamide (vs.

Physicochemical and Spectroscopic Data Comparison

Property Target Compound Compound Compound
Molecular Weight ~350–400 (estimated) 429.5 (calculated) 401.59
Key Functional Groups Carboxamide, pyridazine, pyridinylmethyl Ester, tert-butyl carbamate, dimethylamino Cyclopenta[b]pyridine, sulfanyl, bromophenyl
IR Peaks Expected: ~1670 cm⁻¹ (amide C=O) 1739 cm⁻¹ (ester C=O), 1676 cm⁻¹ (amide) Not reported
¹H-NMR Shifts Aromatic protons: ~6.5–8.5 ppm (pyridazine) δ 6.38–8.14 (pyridine, aromatic) Not available

Pharmacological Implications

  • Kinase Inhibition : Pyridazine cores are common in kinase inhibitors (e.g., JAK/STAT pathways) due to their planar geometry and nitrogen-rich surfaces .
  • Metabolic Stability : The carboxamide group may reduce susceptibility to esterase-mediated degradation compared to ’s ester .
  • Solubility: The pyridinylmethyl group likely enhances aqueous solubility, as seen in ’s dimethylamino-pyridine derivative .

常见问题

Q. How can the synthesis of 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[(pyridin-2-yl)methyl]piperidine-3-carboxamide be optimized for higher yield and purity?

Methodological Answer: Optimization should focus on reaction conditions and intermediates. For example:

  • Use LDA (lithium diisopropylamide) in THF at low temperatures (-78°C) to stabilize reactive intermediates and reduce side reactions .
  • Introduce BOP reagent [(benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate] for efficient amide bond formation under mild conditions (25°C) to preserve stereochemistry .
  • Purify intermediates via column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization using methanol or dichloromethane to isolate high-purity products ≥95% .

Q. What analytical techniques are recommended for characterizing this compound and confirming its structural integrity?

Methodological Answer:

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity ≥98% .
  • NMR Spectroscopy : Employ 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR in DMSO-d6 to verify cyclopenta[c]pyridazin and piperidine ring connectivity. Compare chemical shifts with analogous structures (e.g., pyrazolo[3,4-b]pyridine derivatives) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight using ESI+ mode, targeting the [M+H]+^+ ion with <2 ppm error .
  • X-ray Crystallography : For unambiguous stereochemical confirmation, grow single crystals in methanol/water (9:1) at 4°C .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

  • Use fume hoods and nitrile gloves to avoid inhalation or dermal exposure. The compound may release toxic fumes (e.g., HF) under acidic conditions .
  • In case of exposure, immediate first aid includes rinsing eyes/skin with water for 15 minutes and consulting a physician. Maintain safety data sheets (SDS) on-site .
  • Store in airtight containers under nitrogen at -20°C to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can researchers gain mechanistic insights into the biological activity of this compound?

Methodological Answer:

  • Molecular Docking : Use the InChI key (e.g., DZCYBNYITYPNOJ-UHFFFAOYSA-N) to model interactions with target proteins (e.g., kinases) in software like AutoDock Vina .
  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modifications to the pyridazinone or piperidine moieties. Test activity against control compounds (e.g., pyrazole-carboxamide derivatives) .
  • Pharmacodynamic Profiling : Perform radioligand binding assays with 3H^3\text{H}-labeled analogs to quantify receptor affinity (Kd_d) .

Q. How should conflicting data in pharmacological studies (e.g., varying IC50_{50}50​ values) be resolved?

Methodological Answer:

  • Standardize assay conditions : Ensure consistent pH (7.4), temperature (37°C), and buffer systems (e.g., PBS) across experiments .
  • Validate target specificity : Use knockout cell lines or siRNA silencing to confirm on-target effects. Cross-validate results with orthogonal methods like SPR (surface plasmon resonance) .
  • Replicate under variable conditions : Test solubility limits using DMSO concentrations ≤0.1% to exclude solvent artifacts .

Q. What computational strategies are effective for predicting the physicochemical properties of this compound?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict logP (lipophilicity) and pKa using software like Gaussian .
  • Solubility Prediction : Apply the General Solubility Equation (GSE) with melting point data (estimated via DSC) and experimental lattice energy .
  • ADMET Modeling : Use platforms like SwissADME to forecast metabolic stability (CYP450 interactions) and blood-brain barrier permeability .

Q. How can researchers address solubility challenges in formulation studies?

Methodological Answer:

  • Salt Formation : Screen counterions (e.g., hydrochloride, trifluoroacetate) using pH-solubility profiles. Refer to analogs like ofloxacin N-oxide hydrochloride for guidance .
  • Nanoformulation : Prepare liposomal suspensions via thin-film hydration with phosphatidylcholine/cholesterol (7:3 ratio) to enhance bioavailability .
  • Co-solvency Systems : Test mixtures of PEG-400 and propylene glycol (1:1) to improve aqueous solubility ≥5 mg/mL .

Q. What experimental approaches are recommended to study the compound’s stability under varying conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and 30% H2_2O2_2 (oxidative) at 40°C for 24 hours. Monitor degradation via LC-MS .
  • Photostability Testing : Use a xenon lamp (ICH Q1B guidelines) to simulate sunlight exposure. Identify photodegradants with UV/Vis spectroscopy .
  • Thermal Analysis : Perform TGA (thermogravimetric analysis) at 10°C/min to determine decomposition thresholds .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。